molecular formula C8H9N3O2 B11911523 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione

5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione

Cat. No.: B11911523
M. Wt: 179.18 g/mol
InChI Key: AXGGQQVOCUWNNF-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the imidazopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated derivatives (e.g., bromopyridine). The reactions are typically carried out in solvents like acetonitrile, dimethylformamide, or dimethyl sulfoxide, and may require catalysts such as acids, bases, or phase transfer catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazopyridine compounds. These products can have varied applications depending on their specific chemical properties and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione stands out due to its specific substitution pattern and the presence of both imidazole and pyridine rings.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5,7-dimethyl-1,7-dihydroimidazo[4,5-c]pyridine-4,6-dione

InChI

InChI=1S/C8H9N3O2/c1-4-5-6(10-3-9-5)8(13)11(2)7(4)12/h3-4H,1-2H3,(H,9,10)

InChI Key

AXGGQQVOCUWNNF-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=O)N(C1=O)C)N=CN2

Origin of Product

United States

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